2-(m-Tolyl)nicotinamide, also known as 2-(3-methylphenyl)nicotinamide, is a chemical compound derived from nicotinamide with a tolyl group at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of nicotinamide derivatives, which are known for various pharmacological properties.
2-(m-Tolyl)nicotinamide can be synthesized through various organic reactions involving nicotinamide and substituted aromatic compounds. The classification of this compound falls under the category of aromatic amides, specifically those that contain a pyridine ring fused with an amide functional group.
The synthesis of 2-(m-Tolyl)nicotinamide typically involves the following methods:
The molecular formula of 2-(m-Tolyl)nicotinamide is . Its structure features:
CC1=CC(=C(C=C1)C(=O)N)C=CN=C2C=CC(=C2)N=C(N)C
MXDZDOSKPJWKJT-UHFFFAOYSA-N
2-(m-Tolyl)nicotinamide can participate in several chemical reactions:
The mechanism of action for 2-(m-Tolyl)nicotinamide involves its interaction with biological targets, particularly enzymes related to metabolic pathways. It is believed to act as an inhibitor or modulator of specific pathways, potentially influencing cellular processes such as:
Data from studies suggest that derivatives of nicotinamide exhibit various biological activities, including anti-inflammatory and neuroprotective effects.
2-(m-Tolyl)nicotinamide has several scientific uses, including:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3